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Cinchonamine

Cat. No.: B373456
CAS No.: 482-28-0
M. Wt: 296.4 g/mol
InChI Key: YAUKSCGKZYUZRH-UHFFFAOYSA-N
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Description

Cinchonamine is a monoterpenoid indole alkaloid of natural origin, first isolated from the bark of Remijia purdieana . It is characterized by a complex molecular structure that incorporates both indole and quinuclidine moieties, leading to multiple defined stereocenters . The compound has a molecular formula of C 19 H 24 N 2 O and a molecular weight of 296.41 g/mol . Its physical form is triboluminescent orthorhombic prisms, with a melting point of approximately 186°C . This compound is soluble in various organic solvents such as alcohol, ether, benzene, and chloroform, but is practically insoluble in water . In modern scientific research, this compound's primary value lies in its application as a chiral precursor or catalyst in asymmetric synthesis. Recent studies highlight its use as a high-performing primary amine organocatalyst, enabling enantioselective transformations with exceptional stereocontrol . For instance, it has been successfully employed in the enantioselective α-hydrazination of α-formyl amides to produce quaternized serine derivatives with enantiomeric excess (ee) values of >98% . This makes it an invaluable tool for constructing challenging chiral α-tertiary amine motifs, which are privileged structures found in numerous natural products and active pharmaceutical ingredients . When handling this compound, standard laboratory safety practices should be followed. Avoid dust formation and contact with skin and eyes. Suitable personal protective equipment, including tightly fitting safety goggles and impervious gloves, is recommended . For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B373456 Cinchonamine CAS No. 482-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

482-28-0

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2

InChI Key

YAUKSCGKZYUZRH-UHFFFAOYSA-N

SMILES

C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO

Canonical SMILES

C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO

Other CAS No.

482-28-0

Synonyms

cinchonamine

Origin of Product

United States

Isolation and Structural Elucidation Studies of Cinchonamine

Methodological Advancements in Cinchonamine Isolation

The isolation of this compound, like other Cinchona alkaloids, has evolved from classical extraction methods to sophisticated chromatographic techniques that allow for efficient separation and purification.

Initially, the isolation of alkaloids from Cinchona bark relied on solvent extraction protocols. These methods typically involved treating the powdered bark with an alkaline solution to liberate the free alkaloids, followed by extraction with an organic solvent. Subsequent acid-base extractions would then be used to separate the alkaloids from other plant materials. However, these classical methods often yielded complex mixtures that were challenging to separate into individual components.

The advent of modern chromatography revolutionized the isolation of minor alkaloids like this compound. High-Performance Liquid Chromatography (HPLC) has become the preferred technique for the analysis and isolation of non-volatile bioactive compounds from Cinchona species. researchgate.net Reversed-phase HPLC, often utilizing ODS (octadecylsilane) columns with acidic mobile phases and UV detection, is a widely used method. researchgate.net Researchers have developed specific elution systems to achieve separation of various Cinchona alkaloids, including this compound. For instance, one developed eluent consists of a buffered solution of 0.1 M potassium phosphate (pH 3.0) and acetonitrile, modified with hexylamine and tetrahydrofuran to improve separation. researchgate.net Such precise methods have facilitated the isolation of not only this compound but also its derivatives, such as the discovery of 10-methoxythis compound from the leaves of Cinchona ledgeriana. researchgate.net

Other separation techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Capillary Electrophoresis have also been applied to the analysis of Cinchona alkaloids, each offering different advantages for qualitative and quantitative assessment. researchgate.net

TechniqueDescriptionApplication to this compound Isolation
Solvent Extraction Classical method involving acid-base extractions to separate alkaloids from raw plant material.Early methods for obtaining crude mixtures of Cinchona alkaloids.
High-Performance Liquid Chromatography (HPLC) A highly efficient chromatographic technique using high pressure to pass a solvent through a column packed with stationary phase.The preferred modern method for the separation and quantification of this compound and its derivatives. researchgate.net
Thin-Layer Chromatography (TLC) A simple and rapid chromatographic technique used for qualitative analysis and monitoring of fractions.Useful for initial screening of extracts containing this compound. researchgate.net
Gas Chromatography (GC) A technique for separating volatile compounds. Often requires derivatization for non-volatile alkaloids.Can be used for analysis, though less common than HPLC for non-volatile alkaloids like this compound. researchgate.net

Evolution of Spectroscopic and Diffraction Techniques for Structure Determination

The determination of this compound's complex molecular structure has been a stepwise process, benefiting from the increasing sophistication of analytical instrumentation. Early studies relied on chemical degradation and classical crystallographic methods, while modern approaches utilize a combination of powerful spectroscopic and diffraction techniques.

X-ray Diffraction: X-ray crystallography has been fundamental in establishing the foundational structural framework of Cinchona alkaloids. Early crystallographic studies on this compound provided crucial data on its unit cell dimensions and space group. iucr.org These studies, using oscillation and Weissenberg photographs, determined that this compound crystallizes in the monoclinic system with the space group P21. iucr.org This finding was pivotal, as the observation that this compound is optically active uniquely determined the space group, confirming its chiral nature directly from the diffraction data. iucr.org This early work laid the groundwork for a definitive understanding of the molecule's connectivity and spatial arrangement.

ParameterCrystallographic Data for this compound
Crystal System Monoclinic
Space Group P21
a (Å) 11.2
b (Å) 7.20
c (Å) 11.1
β (°) 113
Data obtained from early X-ray diffraction studies. iucr.org

Spectroscopic Methods: The transition from chemical methods to spectroscopic techniques marked a significant leap in the structural elucidation of natural products. nih.gov For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly informative.

Carbon-13 NMR (¹³C-NMR): This technique provides detailed information about the carbon skeleton of a molecule. The ¹³C-NMR spectrum of this compound has been studied, allowing for the assignment of chemical shifts to each carbon atom in the structure. acs.org This data is invaluable for confirming the molecular framework established by X-ray diffraction and for comparing this compound to other related alkaloids.

Proton NMR (¹H-NMR): While specific detailed analyses for this compound are part of the broader study of Cinchona alkaloids, ¹H-NMR is routinely used to determine the number and connectivity of hydrogen atoms. Modern NMR-based profiling of Cinchona bark extracts utilizes ¹H-NMR to evaluate the alkaloid content. nih.gov

The combination of X-ray diffraction, which provides a precise three-dimensional map of the molecule in the solid state, and NMR spectroscopy, which reveals structural details in solution, offers a comprehensive picture of the this compound molecule. nih.gov

Definitive Assignment of Absolute Stereochemistry at this compound's Chiral Centers

The final piece of the structural puzzle for any chiral molecule is the determination of its absolute stereochemistry—the precise three-dimensional arrangement of its atoms at each chiral center. For this compound, this was definitively established through X-ray crystallography.

The key to this assignment lies in the crystallographic data. As noted in early studies, this compound crystals belong to the non-centrosymmetric space group P21. iucr.org The fact that a chiral, optically active molecule crystallizes in a chiral space group is a fundamental principle of crystallography. This observation, in itself, confirms the presence of a single enantiomer in the crystal lattice. By employing advanced techniques in X-ray diffraction, specifically the analysis of anomalous dispersion effects, it is possible to determine the absolute configuration of the molecule without ambiguity.

While the initial crystallographic report confirmed the chirality, the definitive assignment of the specific (R) or (S) configuration at each of this compound's chiral centers relies on this detailed X-ray analysis, a method that has been successfully used to unequivocally determine the absolute configurations of numerous complex natural products, including other quinoline (B57606) alkaloids. rsc.orgnih.gov The structural data derived from X-ray analysis is considered the "gold standard" for stereochemical assignment.

Total Synthesis of Cinchonamine and Analogues

Strategic Disconnections and Retrosynthetic Analyses for Cinchonamine

The planning of a total synthesis begins with retrosynthetic analysis, where the target molecule is systematically broken down into simpler, commercially available precursors. For this compound, this involves identifying key bonds that can be strategically disconnected to reveal manageable synthetic fragments, typically incorporating the indole (B1671886) and quinuclidine (B89598) moieties acs.orgarchive.org.

Retrosynthetic strategies often focus on the late-stage coupling of these core structural units. For instance, research into Cinchonaminone, a close analogue, has involved retrosynthetic analyses of chiral piperidine (B6355638) units that would eventually form part of the quinuclidine core, alongside an indole fragment acs.org. The broader field of Cinchona alkaloid synthesis has also seen the development of strategies that build the complex framework from quinuclidine precursors acs.orgtandfonline.comacs.org. The application of general principles of retrosynthetic analysis, as pioneered by chemists like E.J. Corey, provides a systematic framework for devising pathways to such intricate molecules archive.orgscribd.com.

Pioneering Total Syntheses of this compound and Diastereomeric Counterparts

The journey towards the total synthesis of Cinchona alkaloids has been marked by significant milestones. While the total synthesis of quinine (B1679958) by Woodward and Doering in 1945 is historically notable, it relied on unsubstantiated literature reports researchgate.net. More robust total syntheses of quinine were later reported by Uskokovic in the 1970s, with subsequent advancements in stereoselective total synthesis achieved by Stork and others researchgate.net.

For this compound itself, a preliminary communication detailing its total synthesis was published by G. Grethe and colleagues in 1976 drugfuture.comacs.orgtandfonline.com. This work, along with other synthetic efforts, has contributed to the understanding of how to construct the indolequinuclidine skeleton. Furthermore, efficient syntheses of both (+)-cinchonamine and its diastereomer, (+)-epi-cinchonamine, have been accomplished through regio- and stereoselective pathways lookchem.com. The synthesis of racemic Cinchonaminone has also been achieved, with a particular focus on the preparation of optically pure piperidine intermediates acs.org.

Stereoselective and Enantioselective Methodologies in this compound Synthesis

The Cinchona alkaloid scaffold is renowned for its utility in asymmetric synthesis, with many Cinchona alkaloid derivatives serving as highly effective chiral organocatalysts and ligands clockss.orgsigmaaldrich.combuchler-gmbh.comnih.govmdpi.comsemanticscholar.orgnih.govnih.gov. These catalysts are instrumental in controlling the stereochemical outcome of various reactions, a critical aspect for the synthesis of enantiomerically pure this compound and its analogues.

Methodologies such as asymmetric phase-transfer catalysis (PTC) have been extensively developed using synthetically modified Cinchona alkaloids, enabling highly enantioselective transformations sigmaaldrich.combuchler-gmbh.com. Similarly, Cinchona alkaloid-derived thioureas and squaramides have proven effective as catalysts in Mannich-type reactions and aza-Michael additions, respectively, yielding products with excellent enantioselectivities mdpi.comsemanticscholar.orgnih.govnih.gov. These catalytic systems leverage the inherent chirality of the Cinchona alkaloids to induce asymmetry in the reaction products.

Control of Multiple Stereocenters in Complex Alkaloid Scaffolds

This compound possesses several stereogenic centers, posing a significant challenge for synthetic chemists aiming for stereocontrol. The synthesis of complex alkaloid scaffolds, including this compound, relies on precise control over the formation of these multiple stereocenters drugfuture.comacs.orgresearchgate.net. Strategies to achieve this often involve the use of chiral catalysts, chiral auxiliaries, or the exploitation of the inherent chirality of starting materials. For instance, asymmetric phase-transfer catalysis and the use of chiral auxiliaries are well-established techniques for controlling stereochemistry in the synthesis of complex molecules sigmaaldrich.comsfu.caosi.lvwikipedia.org. The concept of "memory of chirality," where the stereochemistry of one center influences the stereochemical outcome at another, has also been applied in the synthesis of related chiral compounds researchgate.net.

Utilization of Chiral Pool and Auxiliary-Controlled Asymmetric Synthesis Approaches

The chiral pool strategy, which utilizes readily available chiral natural products as starting materials, is a powerful approach for the synthesis of complex molecules with defined stereochemistry researchgate.netiupac.orgnumberanalytics.com. While direct applications of the chiral pool to this compound synthesis are not extensively detailed in the provided literature, this strategy is broadly applicable to complex natural products. In parallel, chiral auxiliaries—stereogenic units temporarily attached to a substrate—are widely employed to direct the stereochemical course of reactions, allowing for high levels of enantioselectivity sigmaaldrich.comsfu.caosi.lvwikipedia.org. Furthermore, Cinchona alkaloids themselves can be modified or utilized as chiral catalysts or auxiliaries, thereby leveraging their inherent chirality in asymmetric synthesis clockss.orgsigmaaldrich.combuchler-gmbh.comnih.govmdpi.comsemanticscholar.orgnih.govnih.gov.

Synthetic Approaches to this compound Analogues and Structurally Related Derivatives

Beyond this compound itself, significant research has focused on the synthesis of its analogues and other structurally related Cinchona alkaloids. These efforts aim to explore structure-activity relationships, develop new catalytic systems, or probe biosynthetic pathways.

Syntheses of dihydrothis compound (B81398) and its 10-methoxy analogue have been reported, expanding the scope of accessible Cinchona alkaloid derivatives researchgate.nettandfonline.com. Research has also targeted the synthesis of this compound analogues featuring modified quinoline (B57606) and quinuclidine ring systems, often with the goal of enhancing catalytic performance clockss.org. The synthesis of (+)-cinchonaminone and related compounds, which involves the construction of chiral piperidine and indole units, exemplifies these efforts acs.org.

Design and Synthesis of Modified Quinuclidine and Indole Architectures

The core structure of this compound comprises a quinuclidine moiety linked to an indole ring. Synthetic strategies for this compound and its analogues often involve the construction or modification of these fundamental building blocks researchgate.netdrugfuture.comacs.orgtandfonline.comacs.org. For instance, the synthesis of Cinchonaminone relies on the preparation of chiral piperidine precursors and indole fragments acs.org. The development of efficient methods for synthesizing substituted indoles is a recurring theme in alkaloid chemistry, providing versatile platforms for constructing more complex structures acs.orgrsc.org. By modifying these key architectural elements, chemists can access a diverse range of Cinchona alkaloid analogues with potentially novel properties.

Data Tables

To summarize key information about this compound and common synthetic approaches, the following tables are presented:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₄N₂O drugfuture.comlookchem.com
Molecular Weight296.41 g/mol lookchem.com
Melting Point186 °C (also reported as 194 °C) drugfuture.comlookchem.com
Optical Rotation[α]D²⁰ +123° (c = 0.66 in ethanol) drugfuture.com
pKa8.28 (in 80% methyl Cellosolve) drugfuture.com
UV max (methanol)223 nm (log ε 4.60), 292 nm (log ε 3.88) drugfuture.com

Table 2: Key Synthetic Strategies and Catalysts in Cinchona Alkaloid Chemistry

Strategy/Catalyst TypeApplication/Reaction TypeKey Features
Total Synthesis Approaches
G. Grethe et al. (1976)Total synthesis of this compound (preliminary communication)Early work on constructing the indolequinuclidine scaffold drugfuture.comacs.orgtandfonline.com.
Regio- and stereoselective synthesis(+)-Cinchonamine and (+)-epi-cinchonamineEfficient synthesis of enantiomers lookchem.com.
Synthesis via quinuclidine precursorsCinchona alkaloidsCommon strategy for building the complex framework acs.orgtandfonline.comacs.org.
Cinchona Alkaloid-Derived Catalysts
Modified Cinchona AlkaloidsAsymmetric Phase-Transfer Catalysis (PTC)Highly enantioselective transformations sigmaaldrich.combuchler-gmbh.com.
Cinchona-squaramide derivativesAsymmetric aza-Michael additionSynthesis of dihydroisoquinolines and tetrahydropyridines nih.gov.
Cinchona alkaloid-derived thioureasMannich-type reactionsCatalysis of β-amino ester synthesis with high enantioselectivity mdpi.comsemanticscholar.orgnih.gov.
Chiral Pool / Auxiliary Approaches
Chiral pool synthesis (general strategy)Complex natural productsUtilizes naturally occurring chiral compounds as starting materials researchgate.netiupac.orgnumberanalytics.com.
Chiral auxiliaries (general application)Asymmetric synthesisTemporarily incorporated units to control stereochemistry sigmaaldrich.comsfu.caosi.lvwikipedia.org.

The ongoing research into the total synthesis of this compound and its analogues continues to advance the field of organic synthesis, providing valuable insights into stereochemical control and the construction of complex molecular architectures.

Application of Advanced C-H Activation and Catalytic Strategies in Analog Synthesis

The synthesis of complex alkaloid structures and their analogues, such as those related to this compound, often presents significant challenges due to the intricate stereochemistry and multiple functional groups inherent in these molecules. Modern synthetic organic chemistry has increasingly leveraged advanced C-H activation and catalytic strategies to streamline these syntheses, enabling more efficient access to diverse analogues with potentially enhanced or novel biological activities. These methodologies circumvent the need for pre-functionalization of specific sites, directly transforming inert C-H bonds into valuable carbon-carbon or carbon-heteroatom bonds.

A prominent area where these strategies have been successfully applied is in the synthesis of quinine and its analogues scientificupdate.comnih.gov. Research by Maulide and colleagues, for instance, demonstrated a concise and flexible approach to both natural (-)-quinine and unnatural (+)-quinine, as well as several C3-aryl derivatives scientificupdate.comnih.gov. This synthesis notably employed a selective C(sp³)-H activation step, utilizing a picolinamide (B142947) directing group to achieve directed arylation with high regioselectivity and diastereocontrol, catalyzed by palladium scientificupdate.com. This strategy allowed for the preparation of these diverse quinine analogues in as few as six steps, and importantly, the synthesized C3-aryl analogues exhibited improved antimalarial activity compared to (-)-quinine nih.gov.

Beyond quinine, C-H activation has been instrumental in the synthesis of other complex alkaloids. For example, the synthesis of the antitumor agent (-)-rhazinilam featured an asymmetric C-H activation (dehydrogenation) step, employing chiral platinum complexes and oxazolinyl ketone chiral auxiliaries to achieve moderate enantioselectivity (60-75% ee) researchgate.net. Similarly, sequential selective C-H functionalization of tryptamine (B22526) has been developed as a versatile platform for the synthesis of pyrroloiminoquinone alkaloids, including formal syntheses of damirones A–C, makaluvamines D and I, and discorhadbin E nih.gov. These examples underscore the power of C-H activation in constructing complex molecular architectures and accessing diverse analogues that would be significantly more challenging to synthesize via traditional methods.

The application of these advanced catalytic strategies, often involving transition metals like palladium, platinum, and rhodium, allows for the targeted functionalization of specific C-H bonds. This approach not only reduces the number of synthetic steps but also enhances atom economy and enables the creation of novel structural motifs, crucial for exploring structure-activity relationships and discovering new therapeutic agents.

Table 1: Representative C-H Activation Strategies in Alkaloid Analog Synthesis

Target Alkaloid/Analogue ClassC-H Activation StrategyCatalyst SystemDirecting Group/AuxiliaryKey Outcome/ObservationReference
Quinine AnaloguesDirected C(sp³)-H ArylationPd catalysisPicolinamideAccess to C3-aryl analogues; improved antimalarial activity scientificupdate.comnih.gov
RhazinilamAsymmetric C-H DehydrogenationPt complexesOxazolinyl ketone60-75% ee achieved researchgate.net
Pyrroloiminoquinone AlkaloidsSequential C-H FunctionalizationNot specifiedTryptamine frameworkFormal syntheses of damirones, makaluvamines, discorhabdins nih.gov
Lycorane-like StructuresC-H ActivationRh(III)Not specifiedFormation of tetrahydrophenanthridinones researchgate.net

Compound List

this compound

Quinine

Quinidine (B1679956)

Cinchonine (B1669041)

Cinchonidine (B190817)

Dihydrothis compound

(+)-quinine

(-)-quinine

(-)-9-epi-quinine

3-aminoquinuclidine (B1202703)

Rhazinilam

Tubulysins V and U

Actinophyllic acid

Homoharringtonine

Cephalotaxine

Lycorane

Damirones A–C

Makaluvamines D and I

Discorhadbin E

Tryptamine

3-methylindole (B30407)

α-methoxycarbonyl-α-bromolactone

Strychnine

Brucine

Cinchonamine in Asymmetric Catalysis

Cinchonamine as a Prototypical Chiral Organocatalyst

Cinchona alkaloids, including this compound, serve as foundational chiral scaffolds in organocatalysis. Their readily modifiable structures and inherent bifunctionality make them ideal for developing highly selective catalysts. dovepress.comkcl.ac.uk

Mechanistic Principles of this compound-Derived Catalysts

The catalytic prowess of Cinchona alkaloid derivatives stems from their unique bifunctional nature, typically involving a tertiary amine within the quinuclidine (B89598) ring and a hydrogen-bonding moiety, often located at the C9 position. dovepress.combrandeis.edukcl.ac.uknih.gov

Lewis Base Activation: The tertiary amine nitrogen in the quinuclidine ring acts as a Lewis base. It can deprotonate substrates with acidic protons, generating nucleophilic anions, or form iminium or enamine intermediates with electrophilic partners. dovepress.comsigmaaldrich.comnih.govcomporgchem.comnih.govwhiterose.ac.ukresearchgate.netorganic-chemistry.org For instance, in conjugate additions, the quinuclidine nitrogen can abstract an α-proton from a nucleophile like a nitroalkane or a malonate, thereby activating it for attack. dovepress.com

Hydrogen-Bonding Activation: The hydrogen-bonding groups, such as the C9-hydroxyl, or more commonly, appended urea (B33335), thiourea (B124793), or sulfonamide functionalities, play a crucial role in activating the electrophilic substrate. These groups form hydrogen bonds with polar functionalities (e.g., carbonyl groups) of the electrophile, polarizing it and bringing it into proximity with the activated nucleophile. dovepress.combrandeis.edunih.govnih.govnih.govbeilstein-journals.org This dual activation strategy is often referred to as cooperative catalysis. brandeis.edunih.gov

Chiral Environment and Stereocontrol: The rigid structure of the Cinchona alkaloid scaffold, with its fused quinoline (B57606) and quinuclidine rings, creates a well-defined chiral environment. dovepress.comnih.gov The precise orientation of the activated nucleophile and electrophile within this chiral pocket, dictated by the hydrogen-bonding network and steric interactions, guides the reaction pathway towards the formation of a specific enantiomer of the product. dovepress.comnih.gov Computational studies have elucidated various mechanistic models, suggesting that the protonated quinuclidine nitrogen can act as a Brønsted acid, while the C9-hydroxyl or other functional groups act as hydrogen-bond donors to orient the nucleophile, or vice versa, depending on the specific reaction and catalyst structure. comporgchem.comnih.govnih.govnih.gov

Table 1: Bifunctional Activation Modes of Cinchona Alkaloid Catalysts

Functional GroupRole in CatalysisExample Substrates Activated
Quinuclidine NitrogenLewis Base / Brønsted Base: Deprotonation, iminium/enamine formationNucleophiles (e.g., malonates, nitroalkanes, enolates)
C9-Hydroxyl / Urea /Hydrogen-Bond Donor: Polarizes electrophiles, organizes transition stateElectrophiles (e.g., aldehydes, enones, imines, nitroolefins)
Thiourea / Sulfonamide /
Squaramide

Development and Application of Bifunctional this compound Catalysts

Cinchona alkaloids are attractive starting materials for catalyst development due to their natural abundance, commercial availability, and ease of chemical modification. dovepress.com The introduction of various functional groups, particularly at the C9 position, has led to the creation of highly efficient bifunctional organocatalysts. dovepress.comkcl.ac.ukbeilstein-journals.orgrsc.org

Modified Cinchona Alkaloids: Derivatives featuring urea, thiourea, sulfonamide, and squaramide moieties appended to the C9 position have been extensively developed. These modifications enhance the hydrogen-bonding capabilities, leading to improved activation of electrophiles and greater stereoselectivity. dovepress.comkcl.ac.ukbeilstein-journals.orgrsc.org For instance, Cinchona-derived thioureas are well-established catalysts for Michael additions. dovepress.com

Cupreines and Cupreidines: Catalysts featuring a free hydroxyl group at the C6' position, such as cupreines and cupreidines, represent another important class of bifunctional organocatalysts. They offer an alternative to thiourea systems and have demonstrated success in reactions where other catalysts have faltered. kcl.ac.uknih.gov

This compound Derivatives: Specific examples include this compound-derived squaramides, which have been successfully employed in enantioselective aza-Michael reactions, leading to the synthesis of dihydroisoquinolines and tetrahydropyridines. nih.govbuchler-gmbh.comresearchgate.net

Applications of this compound-Based Catalysts in Enantioselective Transformations

This compound and its related Cinchona alkaloid derivatives have found broad application in catalyzing a variety of enantioselective addition reactions.

Asymmetric Addition Reactions

The Morita–Baylis–Hillman (MBH) reaction is a carbon–carbon bond-forming reaction between an activated alkene and an electrophile (typically an aldehyde) in the presence of a nucleophilic catalyst. organic-chemistry.orgwikipedia.org Cinchona alkaloid derivatives, particularly chiral tertiary amine catalysts, are effective in promoting the enantioselective version of this reaction. wikipedia.org

Catalytic Role: Chiral tertiary amines, including cinchona alkaloid derivatives such as those based on the quinidine (B1679956) framework (e.g., β-ICD), act as Lewis-basic catalysts. They initiate the reaction by adding to the activated alkene, forming a nucleophilic enolate intermediate. This intermediate then attacks the aldehyde. Subsequent elimination of the catalyst regenerates the catalyst and forms the MBH adduct, which is a densely functionalized molecule. organic-chemistry.orgwikipedia.org

Enantioselective MBH: Cinchona alkaloid-based catalysts have been employed in enantioselective MBH reactions, for example, catalyzing the reaction between activated alkenes like 1,1,1,3,3,3-hexafluoroisopropyl acrylate (B77674) and aldehydes, yielding products with high enantiomeric excess. wikipedia.org The MBH adducts themselves are valuable synthons for further synthetic elaborations. rsc.org

Table 2: Cinchona Alkaloid Catalyzed Morita–Baylis–Hillman Reactions

Catalyst Type (Example)Activated AlkeneElectrophileProduct TypeTypical YieldTypical ee (%)Citation
Quinidine-based (e.g., β-ICD)Hexafluoroisopropyl acrylateAldehydeAllylic alcohol adductGoodHigh wikipedia.org

Conjugate or Michael additions are among the most extensively studied reactions catalyzed by Cinchona alkaloids and their derivatives. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound or similar Michael acceptor. dovepress.comkcl.ac.uknih.govbeilstein-journals.orgrsc.org

Versatile Nucleophiles and Electrophiles: Cinchona alkaloid-based catalysts facilitate the enantioselective addition of a wide range of nucleophiles, including thiols, malonates, nitroalkanes, and unprotected oxindoles, to various Michael acceptors such as nitroolefins, enones, and chalcones. dovepress.combeilstein-journals.orgrsc.orgrsc.org

Bifunctional Catalysis in Action: Bifunctional catalysts, often featuring thiourea, urea, sulfonamide, or squaramide groups in addition to the quinuclidine amine, are particularly effective. dovepress.comkcl.ac.ukbeilstein-journals.orgrsc.orgresearchgate.net For instance, Cinchona-derived thioureas are highly efficient for the enantioselective Michael addition of nucleophiles to nitroolefins. dovepress.com this compound-derived squaramides have been developed for the enantioselective intramolecular aza-Michael addition, yielding substituted dihydroisoquinolines and tetrahydropyridines. nih.govbuchler-gmbh.comresearchgate.net

High Enantioselectivities Achieved: Many of these transformations proceed with excellent yields and high enantioselectivities. For example, the asymmetric Michael addition of unprotected 3-substituted oxindoles to β-substituted nitroalkenes catalyzed by a cinchonidine-derived phosphoramide (B1221513) has been reported to provide products with up to 99% ee. rsc.org Similarly, a quinine-derived sulfonamide catalyst facilitated the sulfa-Michael addition of naphthalene-1-thiol to chalcones, achieving up to 96% ee. beilstein-journals.org The combination of achiral silicon-based Lewis acids with chiral Cinchona alkaloids, such as cinchonine (B1669041), has also proven effective in achieving high enantioselectivity in aza-Michael reactions. nih.gov

Table 3: Examples of Cinchona Alkaloid Catalyzed Enantioselective Michael Additions

Catalyst Type (Derivative)NucleophileMichael AcceptorProduct TypeTypical YieldTypical ee (%)Citation
Cinchona-derived thioureaMalonatesNitroolefinsMichael adductsGood-ExcellentUp to 99% dovepress.comrsc.org
Cinchonidine-derived phosphoramideUnprotected oxindolesNitroalkenesOxindolesGoodUp to 99% rsc.org
Quinine-derived sulfonamideNaphthalene-1-thiolChalconesSulfanyl ketonesGoodUp to 96% beilstein-journals.org
This compound squaramideVarious aminesEnones, esters, etc.HeterocyclesGoodExcellent nih.govbuchler-gmbh.com
Cinchonine + TMSIVarious nucleophilesChalconesβ-amino ketonesGood>99% nih.gov

Compound Name List:

this compound

Quinine (B1679958)

Quinidine

Cinchonidine (B190817)

Cinchonine

β-ICD (a quinidine framework-based catalyst)

(DHQD)₂AQN

(DHQ)₂PHAL

(DHQ)₂PYR

Conjugate (Michael) Additions
Asymmetric aza-Michael Reactions

The aza-Michael reaction, a crucial carbon-nitrogen bond-forming process, has been extensively studied with this compound-based catalysts. These catalysts, often modified with hydrogen-bond-donating groups such as thioureas or squaramides, effectively activate both the nucleophile and the Michael acceptor, leading to highly enantioselective adducts.

One notable application involves the use of this compound squaramide derivatives in the intramolecular aza-Michael addition for the synthesis of dihydroisoquinolines and tetrahydropyridines. These reactions typically proceed with good yields and excellent enantioselectivities, demonstrating the efficacy of these bifunctional catalysts nih.govnih.govbuchler-gmbh.comglobalauthorid.comresearchgate.netresearchgate.net. For instance, a chiral cinchona-squaramide catalyzed enantioselective intramolecular aza-Michael addition of enone acceptors with various nitrogen nucleophiles yielded the desired heterocyclic products with high enantiomeric excess (ee) nih.govglobalauthorid.comresearchgate.net.

Furthermore, cinchona alkaloid-derived primary amines and thioureas have been employed in intermolecular aza-Michael additions. For example, a Cinchona-derived thiourea catalyst was effective in the asymmetric conjugate addition of α-aryl isocyanoacetates to isatin (B1672199) imines, producing enantioenriched 3-substituted 3-amino-2-oxindoles in good yields and moderate-to-good enantioselectivity dovepress.combeilstein-journals.org.

Table 1: Examples of this compound-Catalyzed Asymmetric aza-Michael Reactions

Substrate 1 (Nucleophile)Substrate 2 (Michael Acceptor)Catalyst (this compound Derivative)Product ClassTypical Yield (%)Typical ee (%)Reference
4-methylbenzenesulfonamide(E)-3-(2-(2-oxopropyl)phenyl)-1-phenylprop-2-en-1-oneThis compound SquaramideDihydroisoquinolines70-90>95 nih.govglobalauthorid.com
α-aryl isocyanoacetatesIsatin iminesCinchona-derived Thiourea3-amino-2-oxindoles70-9075-90 beilstein-journals.org
Enone carbamatesN/A (Intramolecular)Chiral cinchona-based primary-tertiary diamine2-substituted piperidines75-95Up to 99 beilstein-journals.org
Enantioselective Additions of Nitroalkanes

The enantioselective addition of nitroalkanes to various electrophiles, particularly carbonyl compounds (Henry reaction) and α,β-unsaturated systems (Michael addition), is a pivotal transformation for constructing chiral nitro-containing molecules. This compound derivatives have proven effective in catalyzing these reactions.

Cinchona alkaloid-derived primary amines, such as 9-epi-aminoquinine, have been utilized as catalysts for the asymmetric conjugate addition of nitroalkanes to enones. These reactions typically afford the Michael adducts in moderate to good yields with high enantioselectivity, ranging from 91% to 99% ee dovepress.com.

In the context of the Henry reaction, C6′-OH cinchona alkaloid catalysts have been employed for the enantioselective addition of nitromethane (B149229) to α-ketoesters. This methodology provides access to chiral nitroaldol products with good to excellent yields and high enantioselectivities, demonstrating the utility of cinchona alkaloids in catalyzing 1,2-additions to carbonyls nih.gov.

Table 2: Examples of this compound-Catalyzed Enantioselective Nitroalkane Additions

Nucleophile (Nitroalkane)ElectrophileCatalyst (this compound Derivative)Product ClassTypical Yield (%)Typical ee (%)Reference
NitroalkanesEnones9-epi-aminoquinineMichael Adducts60-8091-99 dovepress.com
Nitromethaneα-KetoestersC6′-OH Cinchona AlkaloidsNitroaldol Products70-9580-95 nih.gov
Amine Additions to Activated and Unactivated Esters

The addition of amines to esters, known as aminolysis, is a fundamental reaction for amide synthesis. While typically requiring harsh conditions or activation, chiral catalysts can facilitate this process enantioselectively. Cinchona alkaloid derivatives have been explored in this domain, particularly in conjunction with phase-transfer catalysis or as bifunctional catalysts.

A selenourea-thiourea bifunctional organocatalyst, inspired by cinchona alkaloid structures, has shown efficacy in the conjugate addition of cyclic amines to unactivated α,β-unsaturated esters. This reaction proceeds with high enantioselectivity, providing β-amino esters nih.gov. While not directly using this compound itself, this highlights the catalytic principles derived from cinchona alkaloid chemistry.

The general mechanism for ester-amine reactions involves nucleophilic attack of the amine on the ester carbonyl, leading to an amide and an alcohol. While direct enantioselective catalysis of simple ester aminolysis by this compound is less documented, its derivatives are explored in related transformations involving activated esters or Michael acceptors.

Nucleophilic 1,2-Additions to Carbonyl and Imine Functionalities

This compound and its derivatives are effective catalysts for the enantioselective 1,2-addition of various nucleophiles to carbonyl and imine functionalities. This includes reactions like the Henry reaction (nitroaldol reaction) and additions to imines.

As mentioned previously, C6′-OH cinchona alkaloids catalyze the enantioselective nitroaldol reaction of nitromethane with α-ketoesters nih.gov. Similarly, cinchona-derived catalysts have been applied to the enantioselective α-hydrazination of α-formyl amides, yielding chiral α-quaternized serine tertiary amides with very high ee (>98%) nih.govacs.orgresearchgate.netacs.org. These reactions often involve a bifunctional mechanism where the catalyst activates both the nucleophile and the electrophile through hydrogen bonding and Brønsted acid/base catalysis.

Table 3: Examples of this compound-Catalyzed Nucleophilic 1,2-Additions

NucleophileElectrophileCatalyst (this compound Derivative)Product ClassTypical Yield (%)Typical ee (%)Reference
DtBADα-formyl amides(8α,9S)-6′-methoxycinchonan-9-amineChiral α-quaternized serine tertiary amides80-99>98 nih.govacs.orgresearchgate.netacs.org
Nitromethaneα-KetoestersC6′-OH Cinchona AlkaloidsNitroaldol Products70-9580-95 nih.gov

Asymmetric Cycloaddition Reactions

Cinchona alkaloids, including this compound, have been employed in various asymmetric cycloaddition reactions, such as Diels-Alder reactions and [4+2] cycloadditions. These catalysts often act as bifunctional agents, activating substrates through hydrogen bonding and providing a chiral environment for the reaction.

For example, cinchona alkaloid derivatives bearing hydrogen-bond-donating groups have been used to catalyze the asymmetric Diels-Alder reaction of 2-pyrones with aliphatic nitroalkenes. These reactions yield bicyclic adducts with excellent diastereoselectivity and enantioselectivity nih.gov. The catalytic system often involves a bulky TIPS-ether at the 9-position of the cinchona alkaloid, enhancing stereocontrol nih.gov.

Asymmetric α-Functionalization Processes

The α-functionalization of carbonyl compounds and related substrates is a vital area in asymmetric synthesis, enabling the creation of chiral centers adjacent to carbonyl groups. This compound-based catalysts have been instrumental in developing enantioselective methods for these transformations.

Enantioselective α-Hydrazination Reactions

As highlighted in Section 5.2.1.3, cinchona-derived primary amines are highly effective catalysts for the enantioselective α-hydrazination of α-formyl amides nih.govacs.orgresearchgate.netacs.org. This reaction is a prime example of how this compound derivatives can mediate the formation of chiral α-amino acid precursors with exceptional stereocontrol. The catalyst, often a 9-amino derivative of a cinchona alkaloid, facilitates the reaction through a combination of enamine formation and hydrogen bonding, directing the approach of the electrophilic aminating agent to create a new stereogenic center.

Table 4: Examples of this compound-Catalyzed α-Functionalization (α-Hydrazination)

SubstrateAminating AgentCatalyst (this compound Derivative)Product ClassTypical Yield (%)Typical ee (%)Reference
α-formyl amidesDtBAD(8α,9S)-6′-methoxycinchonan-9-amineChiral α-hydrazino amides80-99>98 nih.govacs.orgresearchgate.netacs.org

Compound List

Domino and Cascade Organocatalytic Processes

Domino or cascade reactions, where multiple chemical transformations occur sequentially in a single pot without the isolation of intermediates, are highly valued for their efficiency in constructing complex molecular architectures from simple starting materials. Cinchona alkaloid derivatives, including those based on the this compound framework, have proven to be effective organocatalysts in various asymmetric domino and cascade sequences. These catalysts often leverage bifunctional activation modes, simultaneously engaging with different reactive centers of the substrates to direct stereochemical pathways.

For instance, Cinchona alkaloid-derived squaramides and ureas have been successfully employed in tandem reactions. A notable example involves a triple domino sequence comprising a Michael addition, an aza-Henry reaction, and a cyclization, catalyzed by a quinine-derived squaramide. This process efficiently generates tetrahydropyridines bearing three contiguous stereogenic centers with good yields and excellent enantioselectivities acs.org. Similarly, a streamlined catalytic asymmetric strategy has been developed that integrates a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) in a single pot, often catalyzed by quinine-derived ureas. This approach allows for the synthesis of medicinally relevant heterocycles with high enantiomeric excess researchgate.net.

Table 1: Representative Domino/Cascade Reactions Catalyzed by Cinchona Alkaloid Derivatives

Reaction TypeCatalyst TypeSubstratesProduct ClassTypical YieldTypical eeCitation
Michael Addition/CyclizationQuinine-based amino-squaramide2-(2-Nitrovinyl)phenol, cyclic ketonesBenzopyran derivatives61-72%74-99% researchgate.net
Michael/Aza-Henry/CyclizationQuinine-derived squaramide1,3-Dicarbonyl compounds, β-nitroolefins, aldiminesTetrahydropyridinesGoodExcellent acs.org
Knoevenagel/Epoxidation/DROCQuinine-derived ureaAldehydes, phenylsulfonylacetonitrile, hydroperoxide, diamine/amino alcoholPiperazin-2-ones, Morpholin-2-ones38-90%Up to 98% researchgate.net

Asymmetric Knoevenagel Condensations

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a base or acid, followed by dehydration numberanalytics.comsigmaaldrich.com. The development of enantioselective variants of this reaction is crucial for synthesizing chiral building blocks. Cinchona alkaloid derivatives have been instrumental in achieving high levels of stereocontrol in the Knoevenagel condensation.

Catalysts derived from Cinchona alkaloids, such as specific Cinchonine or Quinine derivatives, can effectively promote the asymmetric Knoevenagel condensation between various aldehydes and active methylene compounds like malonates. For example, a Cinchona alkaloid derivative, (8α,9S)-6′-Methoxy-2′-(1-methylethyl)cinchonan-9-amine, has been reported to catalyze the asymmetric Knoevenagel condensation between 2-phenylpropanal (B145474) and diethyl malonate, yielding diethyl (R)-2-(2-phenylpropylidene)malonate with good enantioselectivity buchler-gmbh.com. These catalysts often operate through bifunctional mechanisms, where one part of the catalyst activates the carbonyl component (e.g., via hydrogen bonding) and another part activates the active methylene compound (e.g., via deprotonation or hydrogen bonding), thereby controlling the facial selectivity of the nucleophilic attack nih.gov.

Table 2: Asymmetric Knoevenagel Condensations Catalyzed by Cinchona Alkaloid Derivatives

CatalystAldehyde/KetoneActive Methylene CompoundProductTypical eeCitation
(8α,9S)-6′-Methoxy-2′-(1-methylethyl)cinchonan-9-amine2-phenylpropanalDiethyl malonateDiethyl (R)-2-(2-phenylpropylidene)malonateGood buchler-gmbh.com
Quinine-derived ureaVarious aldehydesPhenylsulfonylacetonitrileα,β-unsaturated compounds (part of cascade)Up to 98% researchgate.net

Catalyst Design and Structure-Activity Relationships in this compound Catalysis

The remarkable success of Cinchona alkaloids and their derivatives in asymmetric catalysis stems from intricate structure-activity relationships (SARs) that can be finely tuned through chemical modifications acs.orgillinois.edu. Understanding these relationships is paramount for designing more efficient and selective catalysts. The design process often involves systematic variations of substituents on the alkaloid scaffold and evaluating their impact on catalytic performance. While empirical screening has historically played a significant role, computational methods and quantitative structure-activity relationship (QSAR) studies are increasingly being integrated to guide catalyst design illinois.edu.

The rigid bicyclic structure of Cinchona alkaloids provides a well-defined chiral environment. Key to their catalytic activity are the hydroxyl group at C9, the quinuclidine nitrogen, and the quinoline moiety, all of which can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and Lewis base interactions with substrates and transition states nih.gov. Modifications at various positions, including the C9 hydroxyl, the C9 amine, and the quinoline ring, can significantly alter the catalyst's steric and electronic properties, thereby influencing its activity, selectivity, and substrate scope.

Impact of Substitution Patterns (e.g., C6'-OH, C9 Position) on Catalytic Performance

The stereochemical outcomes in Cinchona alkaloid-catalyzed reactions are predominantly governed by the absolute configuration of the C9 stereocenter nih.gov. Modifications at the C9 position, such as derivatization of the hydroxyl group into ethers, esters, amines, ureas, or thioureas, are common strategies to enhance catalytic activity and selectivity. For instance, introducing bulky or electronically diverse groups at C9 can modulate the catalyst's interaction with substrates, influencing the transition state geometry and thus the enantioselectivity dovepress.com.

Analysis of Pseudoenantiomeric Effects in this compound-Derived Catalysts

A unique advantage offered by Cinchona alkaloids is the availability of pseudoenantiomeric pairs, such as quinine and quinidine, or cinchonine and cinchonidine. These pairs possess opposite configurations at key stereocenters, notably at C8 and C9, which allows for the synthesis of both enantiomers of a target product by simply switching the catalyst. This pseudoenantiomeric relationship is invaluable for SAR studies and for accessing either enantiomer of a chiral molecule with high enantiopurity dovepress.com.

For example, in the sulfa-Michael addition of thioacids to α,β-unsaturated ketones, pseudoenantiomeric quinine/quinidine-derived urea catalysts have been shown to efficiently catalyze the reaction, affording both enantiomers of the desired products with comparable high yields and enantioselectivities dovepress.com. This ability to access both product enantiomers using readily available pseudoenantiomeric catalysts simplifies synthetic routes and provides flexibility in chiral synthesis. The design of catalysts often involves exploring these pairs to establish a comprehensive understanding of how subtle changes in stereochemistry impact catalytic outcomes.

Structural Modification and Derivatization Studies of Cinchonamine

Synthesis of Cinchonamine Analogues with Skeletal Modifications

Research into this compound analogues often involves modifications to its core skeleton to fine-tune its properties. While direct skeletal modifications of this compound itself are less commonly detailed in broad literature compared to its parent alkaloids like cinchonine (B1669041) or cinchonidine (B190817), studies on related Cinchona alkaloids provide insights into potential approaches. These modifications can alter the conformational flexibility and electronic properties of the molecule, influencing its interactions in catalytic or biological systems. For instance, research on Cinchona alkaloids has explored variations in the quinoline (B57606) ring and the quinuclidine (B89598) moiety, which could be conceptually applied to this compound to create novel analogues. researchgate.netrsc.orgresearchgate.net

Derivatization Strategies at the C-9 Quinuclidine Moiety and Other Stereocenters

The C-9 position of this compound, bearing a hydroxyl group, is a primary site for derivatization. This hydroxyl group can be readily esterified, etherified, or otherwise functionalized. Studies on related Cinchona alkaloids, such as cinchonidine and cinchonine, have extensively explored modifications at C-9 and other stereocenters like C-8. For example, esterification of the C-9 hydroxyl group with various carboxylic acids has been a common strategy to create new derivatives with altered properties. unpad.ac.id Furthermore, research has investigated epimerization or modification at the C-8 and C-9 positions to generate pseudoenantiomeric pairs, which are crucial for developing complementary chiral catalysts. rsc.orgresearchgate.netnih.gov These modifications are vital for understanding structure-activity relationships and for creating tailored molecules for specific applications.

Preparation of Quaternary Ammonium (B1175870) Salts and Other Charged this compound Derivatives

A significant area of research involves the quaternization of the tertiary amine in the quinuclidine ring of this compound and its related alkaloids. This process yields quaternary ammonium salts, which often function as effective chiral phase-transfer catalysts or organocatalysts. These derivatives are typically prepared by reacting the tertiary amine with alkylating agents, such as alkyl halides or benzyl (B1604629) halides. researchgate.netpsu.edugoogle.commdpi.com For example, reaction with methyl iodide or benzyl bromide can lead to the formation of N-methyl or N-benzyl cinchonaminium salts. researchgate.netpsu.edu These charged derivatives have shown utility in various asymmetric transformations, including Michael additions and alkylations. psu.edugoogle.com The introduction of a positive charge on the nitrogen atom significantly alters the molecule's polarity and catalytic behavior.

Table 1: Examples of Quaternary Ammonium Salt Derivatives of Cinchona Alkaloids

Parent AlkaloidAlkylating AgentResulting Quaternary Ammonium Salt DerivativePrimary Application AreaReference
CinchonidineMethyl iodideN-Methylcinchonidinium iodidePhase-transfer catalysis researchgate.net
CinchonineBenzyl bromideN-Benzylcinchoninium bromidePhase-transfer catalysis researchgate.netgoogle.com
Cinchonidine2-BromobenzoateN-(2-Carboxybenzoyl)cinchonidinium bromidePotential anti-cancer agent unpad.ac.id

Reactivity Profiles of this compound Derivatives in Advanced Organic Transformations

This compound derivatives, particularly the quaternary ammonium salts and modified Cinchona alkaloids, have demonstrated significant utility in a wide array of advanced organic transformations. They are frequently employed as chiral organocatalysts or ligands in asymmetric synthesis, enabling the enantioselective formation of chemical bonds.

Asymmetric Catalysis: Modified this compound structures, especially those derived from cinchonidine and cinchonine, have been extensively used as chiral modifiers for metal-catalyzed hydrogenations, particularly of activated ketones. rsc.org The precise arrangement of stereocenters and the presence of the quinoline and quinuclidine moieties are critical for their enantiodifferentiating capabilities. rsc.org

Phase-Transfer Catalysis: Quaternary ammonium salts derived from this compound and related alkaloids are effective chiral phase-transfer catalysts. They have been utilized in various reactions, including Michael additions, where they can promote enantioselective product formation. psu.edugoogle.com For instance, polymer-supported quaternary ammonium salts derived from cinchonidine and cinchonine have shown promise in catalyzing Michael reactions with substantial optical yields. psu.edu

Organocatalysis: Beyond phase-transfer catalysis, this compound derivatives are explored as organocatalysts in reactions such as asymmetric imine umpolung and aldol (B89426) reactions. nih.govnih.govacs.org For example, cinchoninium salts have been employed to activate trifluoromethyl ketimines and simple aldimines for highly enantioselective reactions. nih.gov Novel cinchonidine-based quaternary ammonium salts have also been synthesized and evaluated for their efficacy in asymmetric aldol reactions. nih.gov

The reactivity and selectivity of these derivatives are highly dependent on the specific structural modifications, the nature of the counterion in quaternary salts, and the reaction conditions. rsc.orgpsu.edu Research continues to explore new derivatization strategies to enhance catalytic efficiency and expand the scope of reactions catalyzed by these versatile chiral molecules.

Mechanistic Investigations of Cinchonamine Catalyzed Reactions

Elucidation of Catalytic Cycles and Rate-Determining Steps

The concept of a single rate-determining step has been refined by the energetic span model, which posits that the kinetic information of a catalytic cycle is not contained within a single step but rather in the energetic difference between the TDTS and the TDI. nih.gov This model provides a more direct link between theoretical calculations of energy profiles and experimentally observed reaction rates. nih.gov The stability of the catalyst, reaction conditions such as temperature and solvent, and substrate concentrations are all factors that can influence the efficiency of the catalytic cycle. numberanalytics.com

Role of Non-Covalent Interactions, Including Hydrogen Bonding, in Stereocontrol

Non-covalent interactions are fundamental to the stereocontrol observed in cinchonamine-catalyzed reactions. nih.govnih.gov These interactions, though weaker and less directional than covalent bonds, play a decisive role in establishing the chiral environment necessary for enantioselectivity. nih.govharvard.edu The cinchona alkaloid framework, with its distinct quinoline (B57606) and quinuclidine (B89598) rings, provides a scaffold for a variety of non-covalent interactions. dovepress.com

Hydrogen bonding is a particularly critical non-covalent interaction in achieving stereocontrol. In many this compound-catalyzed reactions, the hydroxyl group at the C9 position or other hydrogen-bonding groups like urea (B33335) or thiourea (B124793) moieties act as crucial hydrogen-bond donors. dovepress.comnih.gov These groups can activate the electrophile by forming hydrogen bonds, thereby orienting it favorably for the nucleophilic attack. dovepress.com For example, in the rearrangement of allylic trichloroacetimidates, the availability of a hydrogen-bonding interaction between the catalyst and the substrate is predicted to determine the faster-reacting enantiomer. nih.gov

Interaction TypeRole in StereocontrolExample Reaction
Hydrogen Bonding Activates the electrophile and orients the substrate.Rearrangement of allylic trichloroacetimidates. nih.gov
π-π Stacking Stabilizes the transition state through interactions between aromatic rings.Fischer indole (B1671886) synthesis. nih.gov
CH-π Interactions Can stabilize or destabilize competing transition states.Fischer indole synthesis. nih.gov
Electrostatic Interactions Stabilize charged intermediates or transition states.Asymmetric ring openings of meso-epoxides. nih.gov

Iminium and Enamine Catalysis Pathways in this compound Systems

This compound and its derivatives can operate through two primary catalytic pathways: iminium and enamine catalysis. dovepress.com These pathways are particularly relevant for reactions involving α,β-unsaturated aldehydes and ketones. nih.gov

Enamine catalysis , on the other hand, occurs when a carbonyl compound reacts with a primary or secondary amine catalyst to form a nucleophilic enamine intermediate. nih.govnobelprize.org This pathway raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it a more potent nucleophile. nih.gov In the absence of an acid co-catalyst, the enamine mechanism is often postulated. dovepress.com The quinuclidine nitrogen of the this compound catalyst can act as a Brønsted base to facilitate the formation of the enamine. dovepress.com

Interestingly, these two modes of catalysis can be coupled within a single reaction sequence. nobelprize.org A reaction may initiate with iminium ion formation, followed by a transformation that generates an enamine, which then undergoes a subsequent reaction. nobelprize.org The ability to switch between these catalytic modes provides a powerful tool for designing complex cascade reactions. nsf.gov

Brønsted Acid/Base Catalysis Mechanisms Mediated by this compound

This compound and its derivatives are classic examples of bifunctional organocatalysts, capable of acting as both Brønsted acids and Brønsted bases. dovepress.combritannica.com This dual reactivity is central to their catalytic efficacy in a wide range of asymmetric transformations. dovepress.com

The Brønsted basicity of this compound arises from the tertiary nitrogen atom within the quinuclidine ring, which is significantly more basic than the quinoline nitrogen. dovepress.com This basic site can deprotonate a pronucleophile, increasing its nucleophilicity and initiating the reaction. For example, in aldol (B89426) reactions, the quinuclidine nitrogen can abstract a proton from a ketone to form an enolate. dovepress.com

The Brønsted acidity is typically associated with a functional group at the C9 position, most commonly a hydroxyl group. dovepress.com This acidic proton can activate an electrophile by forming a hydrogen bond, thereby lowering the energy of the transition state. dovepress.comwikipedia.org In reactions involving carbonyl compounds, the C9-OH group can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org

The synergy between the Brønsted acid and base functionalities is a hallmark of this compound catalysis. The catalyst can simultaneously activate both the nucleophile and the electrophile, bringing them together in a highly organized, chiral transition state. dovepress.com This cooperative catalysis is crucial for achieving high levels of enantioselectivity. In some cases, the catalyst itself can act as a Brønsted acid in the rate- and enantiodetermining step, such as in the protonation of a zwitterionic intermediate in conjugate addition reactions. nih.gov

Catalytic FunctionActive SiteRole in Reaction
Brønsted Base Quinuclidine NitrogenActivates the nucleophile by deprotonation. dovepress.com
Brønsted Acid C9-OH Group (or other acidic moiety)Activates the electrophile via hydrogen bonding. dovepress.com

Stereochemical Models and Transition State Geometries

The stereochemical outcome of this compound-catalyzed reactions is rationalized through the analysis of transition state geometries. numberanalytics.com These models provide a three-dimensional picture of how the catalyst and substrates interact to favor the formation of one enantiomer over the other. walisongo.ac.id

A key feature of these models is the concept of a "chiral pocket" created by the rigid structure of the this compound alkaloid. dovepress.com The relative orientation of the quinoline and quinuclidine rings, along with the stereochemistry at the C8 and C9 positions, dictates the shape of this pocket and how the substrates can bind. nih.gov

For many reactions, particularly aldol-type additions, the Zimmerman-Traxler model provides a useful framework for predicting stereoselectivity. openochem.org This model proposes a chair-like six-membered transition state where the substituents on the enolate and the aldehyde occupy specific axial or equatorial positions to minimize steric hindrance. openochem.org The geometry of the enolate (E or Z) directly influences the syn or anti configuration of the product. ias.ac.in

Computational methods, such as Density Functional Theory (DFT), are invaluable tools for elucidating the precise geometries of transition states. nih.govnumberanalytics.com These calculations can determine the relative energies of competing transition state structures, providing a quantitative basis for the observed enantioselectivity. nih.gov For example, DFT calculations have been used to show that a double SN2' mechanism is favored in the nobelprize.orgacs.org-rearrangement of allylic trichloroacetimidates and to identify the specific non-covalent interactions that stabilize the favored transition state. nih.gov The analysis of transition state geometries, whether through conceptual models or computational studies, is essential for understanding and predicting the stereochemical course of this compound-catalyzed reactions. numberanalytics.comnih.gov

Analytical and Separation Methodologies for Cinchonamine

High-Performance Liquid Chromatography (HPLC) for Cinchonamine Separation

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the analysis of Cinchona alkaloids, including this compound. nih.govresearchgate.net The method's adaptability allows for both qualitative and quantitative analysis across various sample types. researchgate.net Reversed-phase HPLC, typically utilizing octadecylsilyl (ODS, C18) or octylsilyl (C8) columns with acidic mobile phases, is the most common approach. nih.govresearchgate.netoslomet.no However, the basic nature of this compound can lead to strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the stationary phase, potentially causing poor peak shape and inadequate resolution. nih.govresearchgate.net

The stereoisomeric nature of Cinchona alkaloids necessitates the use of chiral separation methods to resolve enantiomers and diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. oslomet.no Chiral Stationary Phases (CSPs) are fundamental to this process, enabling direct enantioseparation. mdpi.com

Cinchona alkaloids themselves, such as quinine (B1679958) and cinchonidine (B190817), are frequently used as chiral selectors immobilized on silica gel to form CSPs. nih.govnih.gov These CSPs, often functioning as chiral anion-exchangers, are particularly effective in separating acidic chiral compounds like N-protected amino acids. nih.govresearchgate.net While these systems demonstrate the chiral recognition capabilities of the Cinchona alkaloid structure, the resolution of this compound itself and its stereoisomers often involves CSPs based on other selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). These polysaccharide-based CSPs are recognized for their broad applicability in separating chiral compounds. researchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, with differences in the stability of these complexes leading to differential retention times.

CSP TypeChiral Selector ExampleTypical AnalytesSeparation Principle
Anion-Exchanger Quinine, CinchonidineN-protected amino acidsEnantioselective ion-pairing and hydrogen bonding interactions.
Polysaccharide-based Cellulose or Amylose derivativesBroad range of chiral compoundsFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.

This table provides an interactive overview of common Chiral Stationary Phases used in the resolution of chiral compounds, including alkaloids like this compound.

Optimizing chromatographic methods is crucial for achieving efficient and reliable analysis of this compound. Key parameters that are manipulated include the mobile phase composition, pH, and the type of stationary phase. researchgate.netoslomet.no For reversed-phase systems, adjusting the mobile phase pH, typically by adding acids like formic acid, is essential to ensure the analyte is in a consistent ionic state and to minimize undesirable interactions with the stationary phase. oslomet.no The choice of organic modifier (e.g., methanol (B129727) or acetonitrile) and its ratio with the aqueous buffer significantly influences selectivity and retention times. oslomet.nosemanticscholar.org

An optimized HPLC method for separating major Cinchona alkaloids was developed using an XB-C18 column with gradient elution. semanticscholar.org The mobile phase consisted of an ammonium (B1175870) formate (B1220265) buffer and methanol, which provided high solvent selectivity for the diastereoisomers. semanticscholar.org Such methods can achieve baseline separation of multiple alkaloids within a short analysis time, demonstrating the importance of systematic method development. oslomet.nosemanticscholar.org Detection is commonly performed using UV-Vis detectors, photodiode array (PDA) detectors, or mass spectrometers for enhanced specificity. nih.govresearchgate.net

ParameterEffect on SeparationCommon Choices/Ranges
Stationary Phase Influences retention and selectivity.C18, C8, Phenylalkyl
Mobile Phase pH Controls ionization of the analyte, affecting peak shape and retention.Acidic (e.g., using formic acid)
Organic Modifier Adjusts solvent strength and selectivity.Acetonitrile, Methanol
Detection Determines sensitivity and specificity.UV (e.g., 230-330 nm), PDA, MS

This interactive table summarizes key parameters for optimizing HPLC methods for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high sensitivity and specificity. researchgate.netmdpi.com However, its application to non-volatile compounds like Cinchona alkaloids, including this compound, requires a chemical modification step known as derivatization. researchgate.netmdpi.com Derivatization converts the alkaloids into more volatile and thermally stable derivatives, making them suitable for GC analysis. mdpi.com This process typically involves reacting the polar functional groups (like hydroxyl and secondary amine groups) of the alkaloid with a derivatizing agent to form less polar esters or ethers. While GC-MS offers excellent identification capabilities through mass spectral libraries, the necessity of derivatization adds a layer of complexity to the sample preparation process. researchgate.netmdpi.com

Thin-Layer Chromatography (TLC) for Qualitative and Preparative Separations

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and separation of Cinchona alkaloids. nih.govresearchgate.netkhanacademy.org It is particularly useful for preliminary screening of extracts and for monitoring the progress of chemical reactions. mdpi.com In TLC, a stationary phase, typically silica gel coated on a glass or aluminum plate, is used in conjunction with a liquid mobile phase. acgpubs.orgscribd.com

For the separation of Cinchona alkaloids, a common mobile phase system consists of a mixture of toluene (B28343), ethyl acetate, and diethylamine. scribd.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. khanacademy.org After development, the separated spots are visualized, often under UV light (e.g., at 365 nm), where the alkaloids exhibit fluorescence. scribd.com TLC can also be adapted for preparative purposes to isolate small quantities of specific alkaloids from a mixture. aga-analytical.com.pl

Capillary Electrophoresis (CE) Applications in this compound Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govmdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.commdpi.com CE has proven to be a valuable tool for the analysis of Cinchona alkaloids. nih.govresearchgate.net

For the chiral separation of this compound's stereoisomers, chiral selectors are added to the background electrolyte. Cyclodextrins, such as heptakis-(2,6-di-O-methyl)-β-cyclodextrin, have been successfully employed as chiral selectors for resolving the major Cinchona alkaloids. nih.gov The separation is achieved by the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin, leading to different apparent mobilities. Optimization of parameters like pH, selector concentration, and capillary temperature is crucial for achieving baseline separation. nih.gov

Classical Resolution Techniques for this compound and its Racemic Mixtures

Classical resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. wikipedia.orgorgosolver.com

For a racemic mixture containing this compound, which is a basic compound, a chiral acidic resolving agent such as (+)-tartaric acid or (-)-mandelic acid would be used. wikipedia.orgpharmaguideline.com The reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. wikipedia.orgorgosolver.com Once the diastereomeric salts are separated, the original enantiomers of this compound can be regenerated by a simple acid-base reaction to remove the resolving agent. wikipedia.org This method was famously pioneered by Louis Pasteur, who used a Cinchona alkaloid derivative, (+)-cinchotoxine, to resolve racemic tartaric acid. wikipedia.org

Diastereomeric Salt Formation and Preferential Crystallization

The resolution of racemic mixtures through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. nih.govresearchgate.netresearchgate.net This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nii.ac.jpnih.gov

For the separation of a basic compound like this compound, a chiral acid would be employed as the resolving agent. Common resolving agents include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid. core.ac.uknih.govchemdad.com The process would involve dissolving the racemic this compound and the chiral resolving agent in a suitable solvent. Due to differing solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This less-soluble salt can then be isolated by filtration. Subsequently, the chiral resolving agent can be removed to yield the enantiomerically enriched this compound.

While specific studies on this compound are not available, research on other Cinchona alkaloids, such as cinchonidine and cinchonine (B1669041), demonstrates the successful application of this method. For instance, these alkaloids have been used to resolve racemic acids, and conversely, chiral acids have been used to resolve racemic bases. nih.govresearchgate.netcore.ac.ukresearchgate.net The choice of solvent and crystallization conditions are critical parameters that would need to be optimized for the successful resolution of this compound.

Preferential crystallization, another technique for separating enantiomers, is applicable to racemic mixtures that crystallize as conglomerates. researchgate.netresearchgate.netsci-hub.se This method involves seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers, which then induces the crystallization of that enantiomer exclusively. However, there is no evidence in the available literature to suggest that this compound forms a conglomerate, a prerequisite for this technique.

Dynamic Kinetic Resolution Strategies for Enhanced Enantiomeric Purity

Dynamic kinetic resolution (DKR) is a more advanced and efficient method for obtaining a single enantiomer from a racemic mixture, with a theoretical maximum yield of 100%, as opposed to the 50% limit of classical resolution. nih.govnih.govwikipedia.org DKR combines the kinetic resolution of a racemic compound with an in situ racemization of the slower-reacting enantiomer. mdpi.comprinceton.edu This continuous conversion of the undesired enantiomer into the desired one allows for a much higher yield of the target enantiomer.

For a DKR process to be effective, a catalyst is required to facilitate the racemization of the starting material, and another catalyst or enzyme is used for the enantioselective transformation of one of the enantiomers. Modified Cinchona alkaloids themselves have been employed as catalysts in DKR processes for other types of compounds. nih.gov

The application of DKR to this compound would require the development of a suitable catalytic system that can both racemize this compound and selectively react with one of its enantiomers. Research in this area is highly specific to the compound , and no studies detailing a DKR process for this compound have been identified. The development of such a strategy would involve screening various catalysts and reaction conditions to achieve both efficient racemization and high enantioselectivity.

Computational and Theoretical Studies on Cinchonamine

Application of Quantum Mechanical and Molecular Mechanics Methods

The study of complex chemical systems, such as enzyme-catalyzed reactions or organocatalyzed reactions involving cinchonamine, often requires a combination of computational approaches. nih.govresearchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, leveraging the strengths of both techniques. wikipedia.org

Quantum Mechanics (QM) methods, such as ab initio and semi-empirical molecular orbital theories, are essential for describing the electronic changes that occur during a chemical reaction, including the breaking and forming of bonds. bris.ac.uk However, these methods are computationally expensive and are typically limited to systems with a few tens or hundreds of atoms. bris.ac.uk On the other hand, Molecular Mechanics (MM) methods are much faster, allowing for the simulation of very large systems like proteins or solvents. wikipedia.org MM, however, cannot describe the electronic details of a reaction. bris.ac.uk

The QM/MM approach resolves this dilemma by partitioning the system. researchgate.net A small, critical region of the system, such as the catalyst's active site and the substrate, is treated with a high-accuracy QM method. bris.ac.uk The remainder of the system, including the bulk of the catalyst, solvent molecules, and other environmental factors, is described using the computationally less demanding MM force field. nih.govbris.ac.uk This hybrid approach allows for the accurate modeling of reactions within large, complex environments. wikipedia.org The QM region "feels" the electrostatic influence of the MM environment, providing a more realistic simulation of the reaction conditions. bris.ac.uk This integration has proven invaluable for studying chemical reactions, exploring enzyme mechanisms, and investigating ligand-protein interactions. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions catalyzed by this compound and its derivatives. sumitomo-chem.co.jp DFT offers a favorable balance between computational cost and accuracy, making it possible to study the electronic structure and energetics of reactants, intermediates, transition states, and products. nih.govmdpi.com

By calculating the potential energy surface of a reaction, researchers can map out the entire reaction pathway. sumitomo-chem.co.jp Key features of this map are the transition states, which represent the energy maxima along the reaction coordinate. sumitomo-chem.co.jp The energy required to overcome this barrier is the activation energy (ΔG‡), which determines the rate of the reaction. sumitomo-chem.co.jp DFT calculations can accurately predict these activation energies, allowing for a quantitative understanding of the reaction's feasibility and kinetics. sumitomo-chem.co.jpnih.gov

For example, in the vinylogous atroposelective desymmetrization of N-aryl maleimides catalyzed by a Cinchona primary amine, DFT calculations at the ωB97X-D/6-311G(d,p)-CPCM (toluene) level of theory were used to investigate the reaction mechanism. nih.gov The study focused on identifying the transition states leading to different stereoisomers. By comparing the calculated Gibbs free energies of these transition states, the origin of the observed enantioselectivity could be explained. nih.gov The calculations revealed that the favored transition state was stabilized by specific steric and dispersion interactions between the catalyst and the substrate. nih.gov Such detailed mechanistic insights are crucial for rationalizing experimental outcomes and designing improved catalysts. nih.gov

Transition StateRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
TS-A (Major) 0.000.000.00
TS-B (Minor) 1.251.301.45

This table presents a sample of refined transition state (TS) energies from a DFT study on a Cinchona alkaloid-catalyzed reaction. The lower Gibbs free energy of TS-A corresponds to the major product isomer observed experimentally, demonstrating the predictive power of DFT in elucidating reaction mechanisms. Data adapted from a computational study on a vinylogous atroposelective desymmetrization. nih.gov

Conformational Analysis of this compound-Based Catalysts

The catalytic activity and stereoselectivity of this compound and its derivatives are highly dependent on their three-dimensional structure or conformation. nih.gov The relative orientation of the quinoline (B57606) ring and the quinuclidine (B89598) moiety, as well as the conformation of substituents, dictates the shape of the catalytic pocket and how the substrate binds. researchgate.net

Computational methods, particularly molecular mechanics, are widely used to perform conformational analysis of these catalysts. researchgate.net By systematically rotating the rotatable bonds within the molecule and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. The low-energy conformations, or conformers, represent the most stable and thus most populated shapes of the catalyst under reaction conditions.

Understanding the conformational behavior is crucial because different conformers can lead to different stereochemical outcomes. nih.gov In solution, this compound-based catalysts often exist as an equilibrium of several stable conformers. The dominant conformer is not necessarily the one that is catalytically active. Computational analysis helps identify the specific conformation responsible for the observed enantioselectivity by modeling its interaction with the substrate in the transition state. nih.gov This knowledge provides a structural basis for understanding the catalyst's function and is essential for designing new catalysts with improved performance. nih.gov

Prediction of Enantioselectivity and Catalytic Efficiency using Computational Models

A major goal of computational catalysis is to predict the outcome of a reaction, particularly its enantioselectivity, without the need for extensive experimental screening. nih.govmdpi.com Computational models are increasingly capable of making accurate quantitative predictions of catalytic efficiency and enantiomeric excess (e.e.). nih.govarxiv.org

One approach involves using high-level DFT calculations to determine the energies of the diastereomeric transition states that lead to the different enantiomers of the product. The predicted enantiomeric excess can be calculated from the difference in the Gibbs free energies (ΔΔG‡) of these competing transition states. This method has been successfully applied to rationalize the stereochemical outcomes of many reactions catalyzed by Cinchona alkaloids. nih.gov

Machine Learning ModelMean Absolute Error (kcal/mol)R² (Correlation Coefficient)
LASSO 0.6260.794
Random Forest (RF) 0.3600.881
Boosted Trees (BT) 0.3760.876

This table shows the performance of different machine learning models in predicting activation energies, which are directly related to enantioselectivity. The lower mean absolute error and higher R² value of the Random Forest model indicate its superior predictive accuracy for the given dataset. Data derived from studies on predicting stereoselectivity. nih.govarxiv.org

Molecular Modeling of Substrate-Catalyst Interactions

Understanding the precise nature of the interactions between the substrate and the this compound-based catalyst is fundamental to explaining the catalyst's mode of action. researchgate.net Molecular modeling techniques, including molecular docking and QM/MM calculations, are used to build and analyze detailed three-dimensional models of the substrate-catalyst complex. nih.govunpad.ac.id

These models provide insights into the specific non-covalent interactions—such as hydrogen bonding, steric repulsion, and π-π stacking—that are responsible for binding the substrate and orienting it within the catalyst's chiral environment. nih.govresearchgate.net For example, in many this compound-catalyzed reactions, a key interaction is the hydrogen bond formed between the catalyst's hydroxyl group and a functional group on the substrate. researchgate.net This interaction not only activates the substrate but also positions it for a stereoselective attack. nih.gov

Computational models of the transition state are particularly informative. nih.gov By examining the geometry of the lowest-energy transition state, researchers can identify the key interactions that stabilize this structure and thus favor the formation of one enantiomer over the other. nih.gov For instance, DFT studies have shown how steric clashes between a bulky group on the substrate and the quinoline ring of the catalyst can destabilize one transition state, leading to high enantioselectivity. nih.gov These detailed models of substrate-catalyst interactions are essential for rationalizing the observed selectivity and for the rational design of next-generation catalysts. nih.govijpsr.com

Future Research Directions in Cinchonamine Chemistry

Design and Synthesis of Advanced Cinchonamine-Derived Catalysts

The design and synthesis of next-generation this compound-derived catalysts represent a critical frontier in enhancing enantioselectivity, catalytic activity, and substrate scope. Current research trends highlight the development of sophisticated catalysts through strategic modifications of the cinchona alkaloid scaffold, particularly at positions such as C9 and C6' dovepress.comtut.ac.jp. This involves the creation of novel thioureas, squaramides, ureas, and quaternary ammonium (B1175870) salts, often incorporating bifunctional designs that enable simultaneous activation of substrates or dual catalytic roles dovepress.comuevora.ptnih.govrsc.orgnih.govnih.gov. For instance, modified cinchona alkaloids have demonstrated dual catalytic functions in dynamic kinetic resolutions, mediating both substrate racemization and enantioselective ring opening nih.gov.

A significant direction involves the development of immobilized and polymeric this compound catalysts. These systems offer enhanced stability, facile recyclability, and improved compatibility with continuous flow reactors, aligning with green chemistry principles tut.ac.jprsc.orgmdpi.com. The synthesis of catalysts featuring specific structural elements, such as 8-member cycles or electron-deficient moieties, aims to precisely tune steric and electronic properties, thereby optimizing enantioselectivity and broadening catalytic applications nih.govaustinpublishinggroup.com. Furthermore, structure-activity relationship (SAR) studies are instrumental in guiding rational catalyst design by correlating specific structural features with catalytic performance, paving the way for highly efficient and selective catalysts grafiati.comnih.govnih.govacs.org.

Table 10.1: Examples of Advanced this compound-Derived Catalyst Design and Performance

Catalyst Type/ModificationReaction TypeSubstrate ExampleReported Performance (Yield/ee)Key Feature/AdvancementCitation
Quinine-Quinidine-ThioureaMichael AdditionNitromethane (B149229) to ChalconeUp to 93% yield, up to 95% eeBifunctional activation uevora.pt
Cinchonidine-derived Quaternary Ammonium Salt (e.g., 3d)Aldol (B89426) ReactionHydrocinnamaldehyde + tert-butyl glycinate (B8599266) benzophenone (B1666685) imine80% yield, 90% ee (syn isomer)Improved ee over parent catalyst nih.gov
Modified Cinchona AlkaloidDynamic Kinetic Resolution (Alcoholytic opening of dioxolanediones)5-Aryl dioxolanediones61-85% yield, 91-96% eeDual catalytic role (racemization + enantioselective opening) nih.gov
Cinchona Primary AmineKnoevenagel Condensationα-branched aldehydes + 1,3-dicarbonylsEnantioenriched olefins via DKRGeneration of stereogenic axis nih.gov

Exploration of Novel Asymmetric Transformations and Reaction Architectures

Future research will significantly expand the scope of asymmetric transformations catalyzed by this compound derivatives. While these catalysts are already proficient in a wide array of reactions, including Michael additions, aldol reactions, and Strecker reactions dovepress.comuevora.ptresearchgate.net, the focus is shifting towards developing novel cascade reactions and tandem processes that construct molecular complexity efficiently within a single synthetic operation researchgate.net.

A burgeoning area is the application of this compound catalysts in the enantioselective synthesis of atropisomers, which requires catalysts capable of precisely controlling the tridimensional arrangement of chiral axes nih.gov. The utility of this compound catalysts in dynamic kinetic resolutions (DKR) is also being extended to new substrates, such as the alcoholytic opening of dioxolanediones to yield optically active α-hydroxy esters nih.gov and Knoevenagel condensations leading to enantioenriched olefins nih.gov. The development of new reaction architectures, such as the enantioselective cyclization of tethered sulfamates onto various Michael acceptors, represents another promising avenue acs.org. Furthermore, exploring their potential in cooperative catalysis with transition metals or other organic molecules, as well as their role in chiral recognition for separation and analysis, offers further opportunities for novel applications mdpi.com.

Table 10.2: Novel Asymmetric Transformations and Reaction Architectures Enabled by this compound Catalysis

Transformation/ArchitectureCatalyst TypeSubstrate ExampleOutcome/Product ClassKey Feature/NoveltyCitation
Dynamic Kinetic Resolution of α-Hydroxy AcidsModified Cinchona Alkaloid5-Aryl dioxolanedionesOptically active α-hydroxy estersDual catalytic role; yields >50% nih.gov
Asymmetric Synthesis of Atropisomers (Knoevenagel Condensation)Cinchona Primary Amineα-branched aldehydes + 1,3-dicarbonylsEnantioenriched olefins via DKRGeneration of stereogenic axis nih.gov
Enantioselective Cyclization of Tethered SulfamatesBifunctional Guanidine Catalyst (Cinchona-derived)Primary sulfamates + α,β-unsaturated esters/ketones/thioestersOxathiazinanesFormation of nitrogen-containing stereocenters acs.org
Tandem Intramolecular Oxa-Michael Addition/DecarboxylationBifunctional Cinchona AlkaloidsAlkylidene β-ketoestersFlavanone derivativesCascade reaction building complexity researchgate.net

Integration of this compound Catalysis with Flow Chemistry and Sustainable Chemical Practices

The integration of this compound catalysis with continuous flow chemistry and sustainable practices is a critical area for future development, aiming to enhance efficiency, recyclability, and environmental compatibility. A primary strategy involves immobilizing this compound derivatives onto solid supports, such as polystyrene resins, which facilitates catalyst recovery and reuse, and enables seamless transition to continuous flow processes tut.ac.jpuevora.ptmdpi.com. These immobilized systems offer improved catalyst stability and simplified product separation, making them ideal for automated and large-scale operations mdpi.com.

Table 10.3: this compound Catalysis in Flow Chemistry and Sustainable Practices

Catalyst Immobilization/Flow ApplicationCatalyst TypeReaction TypePerformance MetricsSustainability AspectCitation
Immobilized Cinchona-thiourea on PolystyreneCinchona-thiourea derivativeAsymmetric aza-Friedel-Crafts reactionEvaluated in batch and flow; reduced residence time in flowRecyclability, flow compatibility uevora.pt
Supported 9-amino-9-deoxy-epi-quinineCinchona primary amineStereoselective Michael AdditionsApplied in continuous-flowRecyclability, flow compatibility uevora.pt
Quinidine-based organocatalystCinchona alkaloid derivativeAsymmetric Michael Addition (synthesis of (S)-warfarin)Successfully used in continuous flowFlow compatibility, reduced residence time uevora.pt
Chiral Polymeric OrganocatalystsCinchona alkaloid derivativesVarious asymmetric transformationsEasy separation and recyclingRecyclability, green chemistry tut.ac.jp

Further Development of Advanced Spectroscopic and Analytical Techniques for this compound

The precise characterization and real-time monitoring of this compound and its catalytic intermediates are paramount for understanding reaction mechanisms and optimizing catalytic performance. Future research will focus on refining existing spectroscopic and analytical methods and developing novel techniques. While basic characterization relies on techniques like UV-Vis, NMR, and IR spectroscopy to identify structural features such as indole (B1671886) rings and hydroxyl groups researchgate.net, advanced applications demand more sophisticated approaches.

Vibrational spectroscopy, for instance, has been utilized to study the formation of cocrystals involving cinchona alkaloids grafiati.com. For chiral analysis, chiral High-Performance Liquid Chromatography (HPLC) using specialized columns, such as Daicel Chiralpak IC-3, is indispensable for accurately determining enantiomeric ratios (er) and enantiomeric excess (ee) of reaction products acs.org. Mass spectrometry (MS) coupled with advanced fragmentation analysis holds promise for elucidating the structures of catalytic intermediates and complexes formed between this compound derivatives and substrates. Computational methods, including molecular modeling, will continue to complement experimental spectroscopic data by predicting binding modes and reaction pathways, thereby aiding in the interpretation of structure-activity relationships nih.gov. The development of in-situ spectroscopic monitoring techniques for this compound-catalyzed reactions in flow chemistry systems represents a significant advancement for real-time analysis of reaction progress and catalyst behavior.

Table 10.4: Advanced Spectroscopic and Analytical Techniques for this compound

TechniqueApplication/PurposeSpecific Example/MethodFindings/OutcomeCitation
Chiral HPLCDetermination of enantiomeric ratio (er) and enantiomeric excess (ee)Daicel Chiralpak IC-3 columnQuantifies enantioselectivity in reactions acs.org
Vibrational Spectroscopy (IR/Raman)Characterization of cocrystal productsStudy of Cinchona Alkaloids with 5-Nitrobarbituric AcidProvided insights into cocrystal structures grafiati.com
NMR SpectroscopyStructural elucidation, reaction monitoringUse of p-nitrotoluene as internal standard for quantitative analysisAids in determining product yields and purity acs.org
UV-Vis SpectroscopyBasic characterizationAbsorption spectrum characteristic of indole derivativesProvides initial structural information researchgate.net

Expanding Biosynthetic Engineering Efforts for this compound Analogues and Diverse Scaffolds

The biosynthesis of this compound and its analogues offers a powerful strategy for accessing diverse chemical scaffolds through biological engineering. Cinchona alkaloids, including this compound, are complex monoterpenoid indole alkaloids (MIAs) derived from strictosidine (B192452), which is synthesized from tryptophan and secologanin (B1681713) researchgate.netresearchgate.net. While the total chemical synthesis of these intricate molecules remains challenging, biosynthetic engineering and synthetic biology approaches provide an alternative route for producing this compound and generating novel structural diversity researchgate.netresearchgate.net.

Research in this domain focuses on understanding and manipulating the plant biosynthetic pathways, particularly by identifying and engineering key enzymes involved in alkaloid formation researchgate.net. Enzyme engineering can broaden substrate specificities, enabling the production of a wider array of this compound analogues and related scaffolds researchgate.net. Metabolic steering and diversity-oriented synthesis using engineered enzymes can lead to the creation of novel molecular frameworks with potential applications in catalysis and beyond. Future efforts will likely involve the heterologous expression of these pathways in microbial hosts or the targeted modification of plant cell cultures to optimize the production of specific this compound derivatives and explore their chemical space.

Table 10.5: Biosynthetic Pathways and Engineering Potential for this compound Analogues

Biosynthetic PrecursorsKey IntermediateBiological Process/Engineering StrategyPotential OutcomeCitation
Tryptophan, SecologaninStrictosidinePictet-Spengler condensationFormation of MIA backbone researchgate.net
StrictosidineCinchonidinone/Cinchoninone (B1261553)Enzymatic conversion, methoxylationPrecursors to Quinine (B1679958)/Quinidine (B1679956) researchgate.net
This compound-Rational enzyme engineering, metabolic steeringAccess to novel this compound analogues and diverse scaffolds researchgate.net

Compound List:

this compound

Cinchona alkaloids

Quinine

Quinidine

Cinchonidine (B190817)

Cinchonine (B1669041)

Strictosidine

Secologanin

Tryptophan

(S)-warfarin

Hydrocinnamaldehyde

tert-butyl glycinate benzophenone imine

5-Aryl dioxolanediones

α-branched aldehydes

1,3-dicarbonyl derivatives

Primary sulfamates

α,β-unsaturated esters

α,β-unsaturated ketones

α,β-unsaturated thioesters

Oxathiazinanes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.